![molecular formula C12H15N3O B2863428 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine CAS No. 1049988-80-8](/img/structure/B2863428.png)
1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine
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Overview
Description
1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine, also known as 4-MeOPP, is a chemical compound with potential therapeutic applications. It belongs to the class of pyrazole-based compounds and is structurally similar to other psychoactive substances such as MDMA and amphetamine. The purpose of
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown the versatility of pyrazole derivatives in synthetic chemistry. For instance, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis has led to the formation of diamides. This process demonstrates the compound's utility in the synthesis of complex organic molecules (Agekyan & Mkryan, 2015). Additionally, the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles highlights the compound's role in creating substances with potential pharmacological applications (Fedotov, Hotsulia, & Panasenko, 2022).
Biological Activity
Studies on Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives have demonstrated antimicrobial activity. This indicates the potential of 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine derivatives in the development of new antimicrobial agents (Puthran et al., 2019).
Molecular Docking and Antifungal Activity
Molecular docking studies of certain pyrazole derivatives have shown a probable effect on the activity of 14α-demethylase lanosterol, suggesting the need for further investigation into their antifungal properties. This highlights the compound's relevance in the development of new antifungal agents (Fedotov, Hotsulia, & Panasenko, 2022).
Material Science and Structural Analysis
The structural characterization and analysis of pyrazoline derivatives, such as 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, have contributed to the understanding of intermolecular interactions in crystal structures, which is essential for the design of materials with specific properties (Delgado et al., 2020).
Mechanism of Action
Target of Action
The primary target of 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular signaling by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), an important secondary messenger involved in a variety of physiological processes.
Biochemical Pathways
The increase in cAMP levels can affect multiple biochemical pathways. cAMP acts as a key regulator of glycogen, sugar, and lipid metabolism. It is also involved in the regulation of gene transcription, cell proliferation, and apoptosis. Therefore, changes in cAMP levels can have wide-ranging effects on cellular function .
Result of Action
The molecular and cellular effects of 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine’s action would depend on the specific cellular context, given the wide range of processes regulated by cAMP. Potential effects could include changes in metabolic activity, gene expression, cell growth, and survival .
properties
IUPAC Name |
1-[1-(4-methoxyphenyl)pyrazol-4-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(13)10-7-14-15(8-10)11-3-5-12(16-2)6-4-11/h3-9H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFYMNWMDGFULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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